![molecular formula C7H9BrN2O2 B2647036 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1248387-82-7](/img/structure/B2647036.png)
4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Description
“4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid serves as a valuable building block in medicinal chemistry. Researchers have exploited its structural features to design novel pharmaceutical agents. Some notable applications include:
- Inhibitors : The compound has been used as a starting material for synthesizing inhibitors targeting specific enzymes or receptors. These inhibitors may have potential therapeutic applications in various diseases .
- Antileishmanial and Antimalarial Agents : Pyrazole derivatives, including those containing bromine, exhibit potent antileishmanial and antimalarial activities. Researchers have explored the synthesis of pyrazole-bearing compounds for combating these parasitic infections .
Materials Science and Coordination Chemistry
In materials science, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid plays a role in the preparation of hexacoordinate complexes. These complexes find applications in areas such as catalysis, sensors, and molecular recognition. For instance, the compound can react with dimethyl- and divinyl-tindichloride to form solid hexacoordinate complexes .
Photophysical Properties and Luminescent Materials
Pyrazoles, including the brominated derivative, exhibit interesting photophysical properties. Researchers have investigated their luminescence behavior, which is relevant for designing fluorescent dyes, sensors, and imaging agents. The compound’s unique electronic structure contributes to its photoluminescent properties .
Industrial Synthesis and Fine Chemicals
The versatility of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid extends to industrial applications. It serves as a synthetic intermediate for producing various fine chemicals. Researchers have harnessed its reactivity to create complex structures, including fused pyrazoles, which have industrial relevance .
Insecticidal Compounds
An essential scaffold derived from this compound is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide . Researchers have identified it as an insecticidal compound, demonstrating activity against pests like Helicoverpa armigera and Plutella xylostella. This highlights the compound’s potential in pest control .
Biological Activities and Beyond
Beyond the specific applications mentioned, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid remains an intriguing subject of study. Its diverse biological activities, synthetical utility, and photophysical properties continue to inspire researchers. Whether in drug discovery, materials science, or beyond, this compound exemplifies the multifaceted nature of pyrazoles .
properties
IUPAC Name |
4-bromo-5-ethyl-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZEUKQKVWYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid |
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